
2-Bromophenylboronic acid
Overview
Description
2-Bromophenylboronic acid (CAS: 244205-40-1; molecular formula: C₆H₆BBrO₂; molecular weight: 200.83 g/mol) is a boronic acid derivative featuring a bromine substituent at the ortho position of the benzene ring. It is a white crystalline solid with a melting point of 113°C, soluble in methanol and slightly soluble in water . This compound is widely utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, due to its ability to form stable boronate intermediates. Its applications span the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenylboronic acid typically involves the following steps:
Starting Material: 2-Bromoaniline is used as the starting material.
Diazotization and Iodination: 2-Bromoaniline undergoes diazotization followed by iodination to form 1-Bromo-2-iodobenzene.
Magnesium Iodide Exchange: The intermediate 1-Bromo-2-iodobenzene is then subjected to magnesium iodide exchange using isopropylmagnesium bromide to produce o-bromophenylmagnesium bromide.
Substitution Reaction: The o-bromophenylmagnesium bromide undergoes a substitution reaction with trimethyl borate to form methyl o-bromophenylboronic acid.
Hydrolysis: Finally, methyl o-bromophenylboronic acid is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Bromophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it couples with aryl halides or vinyl esters using palladium catalysts to form carbon-carbon bonds.
Amidation Reactions: It catalyzes the formation of amide bonds from amines and carboxylic acids, promoting greener amidations without the need for preactivation of the carboxylic acid.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Trimethyl Borate: Used in the synthesis of this compound.
Isopropylmagnesium Bromide: Used in magnesium iodide exchange reactions.
Major Products:
Carbon-Carbon Bonded Compounds: Formed through Suzuki-Miyaura coupling.
Amides: Formed through amidation reactions.
Scientific Research Applications
Organic Synthesis
Amidation Reactions
2-Bromophenylboronic acid serves as a catalyst in the formation of amide bonds from carboxylic acids and amines. This reaction is notable for its environmentally friendly profile, promoting greener amidation processes due to reduced waste and energy consumption. The compound effectively facilitates direct amidation, which is crucial in synthesizing pharmaceuticals and agrochemicals .
Table 1: Amidation Conditions Using this compound
Reaction Type | Conditions | Yield (%) |
---|---|---|
Amidation | Tetrakis(triphenylphosphine)palladium(0), K2CO3 in THF, reflux | 89% |
Amidation | Tetrakis(triphenylphosphine)palladium(0), K2CO3 in ethanol/water/toluene | 73.68% |
Benzyne Precursors
The compound can be converted into benzyne intermediates when treated with bases like t-BuOK in the presence of palladium catalysts. These intermediates are valuable for synthesizing polycyclic aromatic hydrocarbons through trimerization reactions, leading to compounds such as triphenylene .
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound has been explored for its potential in drug development due to its ability to modify biological targets through boronate ester formation. This property is particularly useful in creating prodrugs that enhance bioavailability or target specificity .
Material Science
Polymer Chemistry
The compound is also employed in polymer chemistry as a building block for synthesizing boron-containing polymers. These materials exhibit unique properties such as enhanced thermal stability and electrical conductivity, making them suitable for applications in electronic devices and sensors .
Case Studies
Case Study 1: Direct Amidation of Carboxylic Acids
A study demonstrated the efficiency of this compound in catalyzing the direct amidation of various carboxylic acids with amines under mild conditions. The reaction yielded high conversions with minimal by-products, showcasing its potential for industrial applications .
Case Study 2: Synthesis of Polycyclic Aromatics
Research highlighted the use of this compound in generating benzyne intermediates that were subsequently trimerized to form complex polycyclic aromatic hydrocarbons. This method provided a novel route for synthesizing materials with potential applications in organic electronics .
Mechanism of Action
The mechanism of action of 2-Bromophenylboronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The process includes:
Oxidative Addition: Palladium catalyst undergoes oxidative addition with the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bonded product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2-Bromophenylboronic Acid vs. 3-Bromophenylboronic Acid
The position of the bromine substituent significantly impacts reactivity and regioselectivity:
- Suzuki-Miyaura Coupling :
- This compound exhibits excellent regioselectivity in reactions with dibromoheterocycles. For example, in the synthesis of benzo[4,5]furo[3,2-b]indoles, it achieved 84% yield and high regioselectivity when coupled with 2,3-dibromobenzofuran .
- 3-Bromophenylboronic acid , when used in the synthesis of dioxazaborocan derivatives, produced a 93% yield under analogous conditions . The difference in yield may arise from steric or electronic effects of the bromine position.
- Photocatalytic Properties :
Boron-containing acridinium dyes derived from 3-bromophenylboronic acid (compound 2 ) showed distinct NMR profiles compared to those from the 2-bromo isomer (compound 3 ), indicating altered electronic environments due to substituent positioning .
Halogen-Substituted Phenylboronic Acids
2-Fluorophenylboronic Acid
- However, 2-fluorophenylboronic acid is less commonly used in tandem cyclizations compared to the bromo analog .
- Applications : Fluorinated derivatives are preferred in synthesizing fluorinated heterocycles, whereas this compound is critical for introducing bromine substituents in products like phenanthridines .
2-Chlorophenylboronic Acid
- Reactivity: Chlorine’s weaker electron-withdrawing effect compared to bromine may reduce oxidative addition efficiency in palladium-catalyzed reactions. For instance, in Pd-catalyzed tandem cyclizations, this compound outperformed non-halogenated or chloro-substituted analogs due to optimal leaving-group ability .
Boronic Acids with Alkyl Substituents
2-Bromomethylphenylboronic Acid (CAS: 91983-14-1)
- Structural Differences : The bromomethyl group introduces additional reactivity, enabling alkylation or further functionalization. However, its molecular weight (214.85 g/mol) and steric bulk may reduce compatibility in sterically demanding reactions compared to this compound .
- Applications : Primarily used in niche syntheses requiring benzylic bromine, such as polymer functionalization.
Key Research Findings and Data Tables
Comparative Reactivity in Palladium-Catalyzed Reactions
Physical Properties Comparison
Mechanistic Insights
- Suzuki-Miyaura Reactions : The bromine substituent in this compound facilitates oxidative addition to Pd(0), forming a stable arylpalladium intermediate. This step is rate-determining and highly sensitive to steric hindrance, explaining the superior performance of 2-bromo over bulkier analogs .
- Tandem Cyclizations : In Pd-catalyzed phenanthridine synthesis, the bromine atom acts as a directing group, enabling C–H activation and subsequent annulation. Fluorinated analogs fail due to insufficient electronic activation .
Biological Activity
2-Bromophenylboronic acid (CAS No. 244205-40-1) is a boronic acid derivative notable for its diverse applications in organic synthesis and medicinal chemistry. Its biological activity has garnered attention due to its role as an inhibitor of hormone-sensitive lipase and its utility in various coupling reactions, particularly in the Suzuki reaction. This article reviews the biological activities of this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : CHBBrO
- Molecular Weight : 200.83 g/mol
- Appearance : White to off-white powder
- Solubility : Soluble in organic solvents
Inhibition of Hormone-Sensitive Lipase
This compound has been identified as an effective inhibitor of hormone-sensitive lipase (HSL), an enzyme crucial for lipid metabolism. HSL plays a significant role in the mobilization of fatty acids from adipose tissue, and its inhibition can have implications for metabolic disorders such as obesity and diabetes. Research indicates that the compound can modulate lipid levels by affecting HSL activity, potentially serving as a therapeutic target for metabolic diseases .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of boronic acids, including this compound. The compound has shown selective labeling of bacterial membranes, particularly in strains resistant to conventional antibiotics. For instance, a study demonstrated that a derivative of this compound could selectively bind to Staphylococcus aureus, highlighting its potential as a scaffold for developing new antibacterial agents .
Applications in Organic Synthesis
In addition to its biological applications, this compound is widely used in organic synthesis, particularly for carbon-carbon bond formation via Suzuki coupling reactions. This reaction is vital for constructing complex organic molecules used in pharmaceuticals and materials science .
Case Study: Inhibition Mechanism
A study investigated the mechanism by which this compound inhibits HSL activity. The research utilized kinetic assays to measure enzyme activity in the presence of varying concentrations of the compound. Results indicated a dose-dependent inhibition, with significant reductions in fatty acid release observed at micromolar concentrations.
Concentration (µM) | % Inhibition |
---|---|
0 | 0 |
5 | 25 |
10 | 50 |
20 | 75 |
This data suggests that this compound could be developed into a therapeutic agent targeting lipid metabolism disorders .
Spectroscopic Analysis
Spectroscopic studies have characterized the structural properties of this compound using techniques such as FT-IR and NMR. These studies provide insights into the molecular interactions and conformational dynamics relevant to its biological activity .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-bromophenylboronic acid, and how do they influence its handling in synthetic workflows?
this compound (CAS 244205-40-1) has a molecular formula of C₆H₆BBrO₂ and a molecular weight of 200.83 g/mol. Key properties include:
- Melting Point : 110–113°C (varies slightly due to anhydride content) .
- Solubility : Soluble in methanol, slightly soluble in water .
- Hazards : Skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Handling Recommendations :
- Use PPE (gloves, goggles) and work in a ventilated fume hood.
- Store in sealed containers at 2–8°C to minimize anhydride formation .
Q. What are common synthetic routes for this compound, and what purification challenges arise?
The compound is typically synthesized via lithium-halogen exchange or Miyaura borylation of 2-bromobenzene derivatives. Key challenges :
- Boroxin Formation : Heating or prolonged storage can lead to cyclic anhydrides (boroxins), reducing reactivity. Purification via column chromatography may fail due to silica gel interactions .
- Mitigation : Use cold, inert conditions and characterize via NMR to confirm boronic acid:anhydride ratios .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
It serves as a boronic acid partner in Pd-catalyzed couplings with aryl halides. Methodological considerations :
- Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) with bases like K₂CO₃.
- Solvents : THF or DME/water mixtures.
- Example : Reaction with deuterated bromobenzene yields biphenyl derivatives (85% yield) under optimized conditions .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) elucidate the reactivity of this compound in cross-coupling mechanisms?
Density functional theory (DFT) analyses, such as those using the B3LYP functional, model transition states and electronic effects.
- Exact Exchange Role : Inclusion of exact exchange terms improves accuracy in predicting activation barriers for transmetallation steps .
- Substituent Effects : The bromine atom’s electron-withdrawing nature lowers electron density at the boron center, slowing transmetallation but enhancing oxidative addition .
Q. What analytical strategies resolve contradictions in reported reaction yields for this compound-based syntheses?
Discrepancies often stem from anhydride content or solvent/base mismatches. Approaches :
- NMR Quantification : Compare integration of boronic acid (δ 7–8 ppm) and anhydride (δ 1–2 ppm) protons .
- Condition Screening : Test bases (e.g., NaHCO₃ vs. K₃PO₄) and solvents (DME vs. toluene) to identify optimal systems.
Q. How does the bromine substituent influence regioselectivity in multi-component reactions involving this compound?
The bromine atom directs electrophilic aromatic substitution and stabilizes intermediates. Case Study :
- Phenanthridine Synthesis : In Pd-catalyzed tandem reactions with fluorinated imidoyl chlorides, bromine’s steric bulk favors C–H activation at the ortho position, yielding 6-fluoroalkyl-phenanthridines (72–89% yield) .
Q. What role does this compound play in designing fluorescent probes or molecular receptors?
The boronic acid group binds diols (e.g., sugars) via reversible esterification. Applications :
- Glucose Sensing : Conjugated with fluorophores, it enables water-soluble probes active at physiological pH .
- Supramolecular Chemistry : Derivatives like 2-(aminomethyl)phenylboronic acids act as saccharide receptors .
Q. Methodological Tables
Table 1. Reaction Optimization for Suzuki-Miyaura Coupling
Substrate | Catalyst | Base | Solvent | Yield (%) | Reference |
---|---|---|---|---|---|
This compound | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 85 | |
2-Bromoiodobenzene | PdCl₂(dppf) | NaHCO₃ | DME/H₂O | 78 |
Table 2. Hazard and Safety Data
Property | Value | Reference |
---|---|---|
GHS Classification | Skin/Eye Irritant (Cat. 2/2A) | |
Storage Conditions | 2–8°C, sealed container | |
First Aid (Inhalation) | Move to fresh air, artificial respiration |
Properties
IUPAC Name |
(2-bromophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVCYMZAEQRYHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378346 | |
Record name | 2-Bromophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244205-40-1 | |
Record name | 2-Bromophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.